molecular formula C13H11N3O3S B2741046 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile CAS No. 1808848-22-7

4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2741046
CAS No.: 1808848-22-7
M. Wt: 289.31
InChI Key: CJSFKOFHXJRLIA-UHFFFAOYSA-N
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Description

4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile is a complex organic compound featuring a benzoxazole ring, a morpholine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable halide precursor.

    Formation of the Carbonitrile Group: The nitrile group is typically introduced via dehydration of an amide precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile may be explored for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, inhibiting or modulating their activity. The sulfanyl and nitrile groups may play crucial roles in binding to active sites or interacting with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)piperidine-3-carbonitrile
  • 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)pyrrolidine-3-carbonitrile

Uniqueness

Compared to similar compounds, 4-(2-Sulfanyl-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile is unique due to the presence of the morpholine ring, which can influence its solubility, reactivity, and biological activity. The combination of the benzoxazole and morpholine rings with the sulfanyl and nitrile groups provides a distinctive set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

4-(2-sulfanylidene-3H-1,3-benzoxazole-6-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c14-6-9-7-18-4-3-16(9)12(17)8-1-2-10-11(5-8)19-13(20)15-10/h1-2,5,9H,3-4,7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSFKOFHXJRLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC3=C(C=C2)NC(=S)O3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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